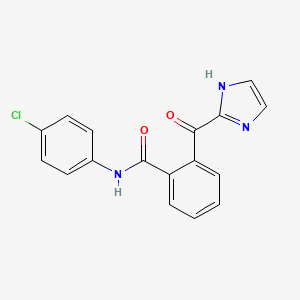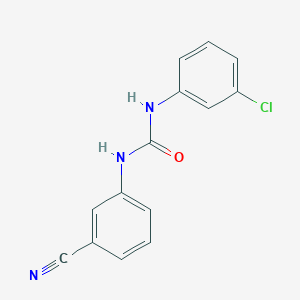
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. It is a member of the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects through the regulation of gene expression.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDAC enzymes, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. These changes in gene expression can lead to anti-tumor effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide in lab experiments is that it is a well-characterized compound that has been extensively studied for its anti-tumor effects. However, one limitation of using N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide is that it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the study of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide and other HDAC inhibitors. For example, researchers could investigate the use of HDAC inhibitors in combination with other anti-cancer drugs, or explore the potential use of HDAC inhibitors in the treatment of other diseases such as malaria and inflammatory bowel disease. Additionally, researchers could investigate the development of more selective HDAC inhibitors that have fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-(1H-imidazol-2-yl)acetic acid to form the intermediate N-(4-chlorophenyl)-2-(1H-imidazol-2-yl)acetamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has been extensively studied for its potential use as an anti-cancer drug. HDAC inhibitors like N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide have been shown to have anti-tumor effects through the regulation of gene expression. Specifically, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRBUMXGTPIIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355285 |
Source


|
| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide | |
CAS RN |
62366-98-7 |
Source


|
| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)


![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)